Cas no 941875-61-2 (N-cyclopropyl-2-(2-{(4-fluorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide)

N-Cyclopropyl-2-(2-{(4-fluorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide is a specialized organic compound featuring a thiazole core functionalized with a 4-fluorobenzylthio moiety and an N-cyclopropyl acetamide side chain. This structure imparts potential utility in medicinal chemistry and agrochemical research, particularly as a scaffold for bioactive molecule development. The presence of the fluorophenyl group enhances lipophilicity and metabolic stability, while the thiazole ring contributes to electronic diversity, enabling interactions with biological targets. The cyclopropylamide moiety may further influence conformational rigidity and binding affinity. This compound is suited for applications in structure-activity relationship studies or as an intermediate in synthesizing more complex derivatives. Its well-defined molecular architecture allows for precise modifications in drug discovery pipelines.
N-cyclopropyl-2-(2-{(4-fluorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide structure
941875-61-2 structure
Product Name:N-cyclopropyl-2-(2-{(4-fluorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide
CAS No:941875-61-2
MF:C15H15FN2OS2
MW:322.420804262161
CID:6103848
PubChem ID:16899899
Update Time:2025-06-12

N-cyclopropyl-2-(2-{(4-fluorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-cyclopropyl-2-(2-{(4-fluorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide
    • N-cyclopropyl-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
    • N-cyclopropyl-2-(2-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide
    • N-cyclopropyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide
    • F2336-0253
    • 941875-61-2
    • AKOS024641408
    • Inchi: 1S/C15H15FN2OS2/c16-11-3-1-10(2-4-11)8-20-15-18-13(9-21-15)7-14(19)17-12-5-6-12/h1-4,9,12H,5-8H2,(H,17,19)
    • InChI Key: ANVSDZBOKORGDU-UHFFFAOYSA-N
    • SMILES: C(NC1CC1)(=O)CC1=CSC(SCC2=CC=C(F)C=C2)=N1

Computed Properties

  • Exact Mass: 322.06098362g/mol
  • Monoisotopic Mass: 322.06098362g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 360
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 95.5Ų

N-cyclopropyl-2-(2-{(4-fluorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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N-cyclopropyl-2-(2-{(4-fluorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide Related Literature

Additional information on N-cyclopropyl-2-(2-{(4-fluorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide

Comprehensive Overview of N-cyclopropyl-2-(2-{(4-fluorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide (CAS No. 941875-61-2)

N-cyclopropyl-2-(2-{(4-fluorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide, with the CAS number 941875-61-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a unique thiazole core, a cyclopropyl group, and a 4-fluorophenyl moiety, making it a versatile candidate for various applications. Researchers are particularly interested in its potential as a bioactive scaffold due to its structural complexity and functional diversity.

The compound's molecular structure combines a sulfur-containing thiazole ring with an acetamide side chain, which is known to enhance binding affinity in drug discovery. The presence of the 4-fluorophenyl group further contributes to its lipophilicity, a critical factor in optimizing drug permeability and metabolic stability. These attributes align with current trends in small-molecule drug development, where researchers prioritize compounds with balanced physicochemical properties.

In recent years, the scientific community has explored N-cyclopropyl-2-(2-{(4-fluorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide for its potential role in kinase inhibition and enzyme modulation. Kinases are a hot topic in cancer research, and this compound's thiazole-acetamide framework has shown promise in preliminary in vitro studies. Additionally, its fluorinated aromatic component is often associated with improved target selectivity, a key consideration in precision medicine.

Beyond pharmaceuticals, this compound has applications in agrochemical innovation. The thiazole ring is a common motif in pesticides and herbicides, and the incorporation of a cyclopropyl group may enhance environmental stability. With growing interest in sustainable crop protection, researchers are investigating whether CAS 941875-61-2 could contribute to next-generation low-residue formulations.

Synthetic accessibility is another advantage of N-cyclopropyl-2-(2-{(4-fluorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide. Modern green chemistry techniques, such as catalytic C-S bond formation, can be applied to its production, reducing waste and energy consumption. This aligns with the pharmaceutical industry's push toward eco-friendly synthesis, a frequently searched topic among chemists and environmental scientists.

Analytical characterization of this compound typically involves NMR spectroscopy, mass spectrometry, and HPLC purity testing. These methods ensure compliance with regulatory standards, a major concern for industries requiring high-purity intermediates. The fluorine atom in its structure also makes it detectable via 19F-NMR, a technique gaining traction in metabolite identification studies.

In summary, N-cyclopropyl-2-(2-{(4-fluorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide (CAS 941875-61-2) represents a multifaceted compound with applications spanning drug discovery, agrochemicals, and methodology development. Its structural features resonate with contemporary research priorities, including selective targeting, sustainability, and synthetic efficiency, making it a subject of ongoing scientific exploration.

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